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molecular formula C13H14O B8462641 1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one

1,2,3,6,7,8-Hexahydro-5H-cyclopenta[b]naphthalen-5-one

Cat. No. B8462641
M. Wt: 186.25 g/mol
InChI Key: CMZDMCMIJCFICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07326723B2

Procedure details

A suspension of 61 g (0.457 mol) of anhydrous AlCl3 in 188 ml of a dichloromethane/nitromethane=8/1 mixture is cooled to 0-5° C. and 22.15 g of indan and, in portions, 22.5 g (0.225 mol) of succinic anhydride are added thereto. After one hour at 0° C., the medium is poured into a water/ice mixture, hydrochloric acid at 37% is added until a clear solution is obtained. The medium is extracted with ethyl acetate, washed with water, the organic phase is dried and the solvent is evaporated off under reduced pressure. A white solid is obtained which is dissolved in 500 ml of dioxane. 4.6 ml of sulfuric acid at 98% in 50 ml of ethanol and 3.6 g of 10% Pd/C are added thereto. After 5 hours under a hydrogen atmosphere, the catalyst is filtered off, the solvent is evaporated off, the residue is taken up in water and the medium is extracted with ethyl acetate. The product obtained is dissolved in 20 ml of methanol and 8 ml of a 1 N aqueous sodium hydroxide solution are added thereto and the medium is stirred at room temperature for 2 hours. The solvent is evaporated off, water is added, the medium is brought to an acidic pH, it is extracted and a white solid is isolated. 38.7 g of this product are dissolved in 1000 ml of anhydrous methylene chloride under a nitrogen atmosphere; the medium is cooled to 0° C. and 47 g (0.225 mol) of PCl3 are carefully added thereto, the medium is stirred at 0° C. for two hours and 121.8 g (0.467 mol) of SnCl4 are slowly added thereto and, after 10 minutes, the medium is allowed to heat up to room temperature. After two hours at room temperature, the medium is poured into a water/ice mixture, extracted with methylene chloride and an oil is isolated which is then purified by chromatography on a silica gel column, eluting with a cyclohexane/ethyl acetate=8/2 mixture. 6.0 g of the title compound are obtained.
Name
SnCl4
Quantity
121.8 g
Type
reactant
Reaction Step One
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
61 g
Type
reactant
Reaction Step Five
Name
dichloromethane nitromethane
Quantity
188 mL
Type
solvent
Reaction Step Five
Name
Quantity
22.15 g
Type
reactant
Reaction Step Six
Quantity
22.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
4.6 mL
Type
reactant
Reaction Step Eight
Quantity
50 mL
Type
solvent
Reaction Step Eight
Name
Quantity
3.6 g
Type
catalyst
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
product
Quantity
38.7 g
Type
reactant
Reaction Step Ten
Quantity
1000 mL
Type
solvent
Reaction Step Ten
Name
Quantity
47 g
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.[C:14]1(=O)O[C:17](=[O:18])[CH2:16][CH2:15]1.Cl.S(=O)(=O)(O)O.[OH-].[Na+].P(Cl)(Cl)Cl.Cl[Sn](Cl)(Cl)Cl>ClCCl.[N+](C)([O-])=O.O1CCOCC1.C(O)C.CO.C(Cl)Cl.[Pd]>[CH2:5]1[C:13]2=[CH:12][C:11]3[CH2:14][CH2:15][CH2:16][C:17](=[O:18])[C:10]=3[CH:9]=[C:8]2[CH2:7][CH2:6]1 |f:0.1.2.3,8.9,12.13|

Inputs

Step One
Name
SnCl4
Quantity
121.8 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Two
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
61 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
dichloromethane nitromethane
Quantity
188 mL
Type
solvent
Smiles
ClCCl.[N+](=O)([O-])C
Step Six
Name
Quantity
22.15 g
Type
reactant
Smiles
C1CCC2=CC=CC=C12
Name
Quantity
22.5 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Step Seven
Name
water ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Eight
Name
Quantity
4.6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Pd]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Ten
Name
product
Quantity
38.7 g
Type
reactant
Smiles
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eleven
Name
Quantity
47 g
Type
reactant
Smiles
P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the medium is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added until a clear solution
CUSTOM
Type
CUSTOM
Details
is obtained
EXTRACTION
Type
EXTRACTION
Details
The medium is extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the organic phase is dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
A white solid is obtained which
WAIT
Type
WAIT
Details
After 5 hours under a hydrogen atmosphere
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
EXTRACTION
Type
EXTRACTION
Details
the medium is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated off
ADDITION
Type
ADDITION
Details
water is added
EXTRACTION
Type
EXTRACTION
Details
is extracted
CUSTOM
Type
CUSTOM
Details
a white solid is isolated
TEMPERATURE
Type
TEMPERATURE
Details
the medium is cooled to 0° C.
STIRRING
Type
STIRRING
Details
the medium is stirred at 0° C. for two hours
Duration
2 h
WAIT
Type
WAIT
Details
after 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to heat up to room temperature
WAIT
Type
WAIT
Details
After two hours at room temperature
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
an oil is isolated which
CUSTOM
Type
CUSTOM
Details
is then purified by chromatography on a silica gel column
WASH
Type
WASH
Details
eluting with a cyclohexane/ethyl acetate=8/2 mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1CCC=2C1=CC=1CCCC(C1C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 17.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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